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Compound of Interest

Compound Name:
(R)-(-)-alpha-Methoxyphenylacetic

acid

CAS No.: 3966-32-3

Cat. No.: B128895

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(-)-
alpha-Methoxyphenylacetic acid, a key chiral building block in pharmaceutical and fine

chemical synthesis. The information presented herein is intended to support research,

development, and quality control activities.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (R)-(-)-alpha-
Methoxyphenylacetic acid.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b128895#bc-rfq
https://www.benchchem.com/product/b128895/docs?utm_src=pdf-body#spectroscopic-data-of-r-alpha-methoxyphenylacetic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b128895/docs?utm_src=pdf-body#spectroscopic-data-of-r-alpha-methoxyphenylacetic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b128895/docs?utm_src=pdf-body#spectroscopic-data-of-r-alpha-methoxyphenylacetic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b128895/docs?utm_src=pdf-body#spectroscopic-data-of-r-alpha-methoxyphenylacetic-acid-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128895?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR ¹³C NMR (Predicted)

Chemical Shift (δ) ppm Assignment

~7.3-7.5 (m) Phenyl-H

~4.8 (s) α-CH

~3.4 (s) Methoxy-H (OCH₃)

~11-12 (br s) Carboxyl-H (COOH)

Note: Experimental ¹H NMR data is based on typical spectra for this compound. ¹³C NMR data

is predicted and may vary based on experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Assignment Intensity

2500-3300 O-H stretch (Carboxylic Acid) Broad

~3000 C-H stretch (Aromatic) Medium

~1700 C=O stretch (Carboxylic Acid) Strong

~1450, ~1500 C=C stretch (Aromatic Ring) Medium-Strong

~1100-1300 C-O stretch (Ether and Acid) Strong

Note: IR peak positions are approximate and can be influenced by the sampling method.

Table 3: Mass Spectrometry (MS) Data
m/z Assignment Relative Intensity

166 [M]⁺ (Molecular Ion) Moderate

121 [M - COOH]⁺ High

105 [C₆H₅CO]⁺ Moderate

91 [C₇H₇]⁺ (Tropylium ion) Moderate

77 [C₆H₅]⁺ Moderate
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Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectra for this

class of compounds.

Table 4: Chiroptical Data
Parameter Value Conditions

Specific Rotation [α] -158° to -162°[1]
20°C, 589 nm (Na D-line), c=1

in Methanol[1]

-146°[2]
20°C, 589 nm (Na D-line),

c=0.5 in Ethanol[2]

-160.4°[3] 20°C, c=1 in Methanol[3]

-150° ±3°
20°C, 589 nm (Na D-line),

c=0.5% in Ethanol[4]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity

assessment.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 10-20 mg of (R)-(-)-alpha-Methoxyphenylacetic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative

analysis is required.

¹H NMR Acquisition Parameters:
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Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as required for adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual

solvent peak or the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of (R)-(-)-alpha-Methoxyphenylacetic acid with approximately 100-200 mg

of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a

fine, homogeneous powder is obtained.[5]

Transfer a portion of the mixture to a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]

Sample Preparation (Thin Film Method):
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Dissolve a small amount of the sample in a volatile organic solvent (e.g., acetone or

methylene chloride).

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[6]

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean salt plate.

Place the sample (KBr pellet or thin film on a salt plate) in the spectrometer's sample

holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and introduction.

Sample Preparation and Introduction (for GC-MS):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent (e.g., methanol or dichloromethane).

For acidic compounds, derivatization (e.g., methylation or silylation) may be necessary to

improve volatility and chromatographic performance.

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Mass Spectrometry Parameters (Electron Ionization - EI):

Ionization Source: Electron Ionization (EI).
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Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 1-2 scans/second.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their mass-to-charge ratio (m/z).

Polarimetry
Objective: To measure the specific rotation of the chiral compound, which is a characteristic

physical property.

Instrumentation: A polarimeter.

Procedure:

Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to

warm up and stabilize.[7]

Calibrate the instrument by taking a reading with a blank solution (the pure solvent used

for dissolving the sample).[7]

Accurately prepare a solution of (R)-(-)-alpha-Methoxyphenylacetic acid of a known

concentration (c) in a suitable solvent (e.g., methanol or ethanol).[1][2] A typical

concentration is 1 g/100 mL (c=1).[1]

Carefully fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with

the sample solution, ensuring no air bubbles are present.

Place the cell in the polarimeter and record the observed rotation (α) in degrees.

Calculation of Specific Rotation [α]: The specific rotation is calculated using the formula: [α] =

α / (l × c)[8] where:

[α] is the specific rotation.
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α is the observed rotation in degrees.

l is the path length of the cell in decimeters (dm).

c is the concentration of the solution in g/mL.[8]

Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of (R)-(-)-
alpha-Methoxyphenylacetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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